N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-11(14-10-3-4-17-15-10)7-1-2-8-9(5-7)13-6-12-8/h3-4,6-7H,1-2,5H2,(H,12,13)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEKNRYQGOXUHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NC3=NOC=C3)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodiazole derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Carboxamide Group
The carboxamide moiety undergoes nucleophilic substitution under acidic or basic conditions. This reaction is pivotal for functionalizing the molecule.
Mechanism :
-
Hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack to form carboxylic acid .
-
Aminolysis : Nucleophilic amines displace the oxazolyl group, forming ureas .
Cyclization Reactions
The compound participates in intramolecular cyclization to form polycyclic systems under catalytic conditions.
Key Insight : Cyclization is driven by the proximity of the oxazole’s nitrogen to the benzodiazole’s α-carbon, enabling ring expansion .
Electrophilic Aromatic Substitution
The benzodiazole ring undergoes electrophilic substitution, though steric hindrance from the oxazole limits reactivity.
| Reaction Type | Reagents | Position Substituted | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 of benzodiazole | 4-Nitro derivative | 58 | |
| Bromination | Br₂, FeBr₃ | C-6 of benzodiazole | 6-Bromo derivative | 63 |
Limitations : Substitution occurs predominantly at the less-hindered positions (C-4 and C-6).
Oxidation and Reduction
The tetrahydrobenzodiazole ring is susceptible to redox transformations.
| Reaction Type | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation (aromatization) | KMnO₄, H₂SO₄ | Benzimidazole-oxazole conjugate | 71 | |
| Reduction (amide) | LiAlH₄, THF | Primary amine derivative | 68 |
Note : Aromatization of the tetrahydro ring enhances π-conjugation, altering electronic properties .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation at halogenated positions.
| Reaction Type | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 80 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated products | 73 |
Requirement : Prior halogenation (e.g., bromination) is necessary for coupling .
Acid/Base-Mediated Rearrangements
The oxazole ring undergoes ring-opening or rearrangement under extreme pH.
Mechanism : Acidic conditions protonate the oxazole’s nitrogen, weakening ring stability .
Critical Analysis of Reactivity
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Steric Effects : The oxazole’s 3-position substituent hinders electrophilic attacks on adjacent carbons.
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Electronic Effects : Electron-withdrawing carboxamide deactivates the benzodiazole ring, directing substitutions to meta positions.
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Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to nonpolar media .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of oxazole and benzodiazole compounds exhibit significant anticancer properties. For instance, a study evaluating various derivatives showed that certain compounds selectively inhibited cancer cell lines at nanomolar concentrations. Specifically, compounds similar to N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide demonstrated promising results against melanoma and pancreatic cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SK-MEL-2 | 0.65 | HDAC inhibition |
| Compound B | PANC-1 | 2.41 | Apoptosis induction |
| This compound | MCF-7 | TBD | TBD |
Antimicrobial Properties
Oxazole derivatives have been reported to possess antimicrobial activities against various pathogens. Research has shown that certain derivatives can inhibit bacterial growth effectively. For example, compounds containing the oxazole moiety have demonstrated activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Oxazole Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 500 μg/mL |
| Compound D | Escherichia coli | 250 μg/mL |
Neuroprotective Effects
The neuroprotective potential of oxazole-containing compounds has also been explored. Studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Case Study 1: Anticancer Efficacy in Melanoma
A recent clinical trial assessed the efficacy of a derivative closely related to this compound in patients with advanced melanoma. The trial reported that patients receiving this compound exhibited a significant reduction in tumor size compared to those on standard therapy. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspases .
Case Study 2: Antimicrobial Action Against Resistant Strains
In vitro studies conducted on various oxazole derivatives revealed their effectiveness against multidrug-resistant strains of bacteria. One particular derivative showed a MIC value significantly lower than commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous heterocycles identified in the evidence:
Key Observations:
- Core Heterocycles : The target compound’s benzodiazole core (6-membered) contrasts with 7-membered diazepinium () and triazolopyrazine () systems. Smaller rings may confer greater rigidity, while larger rings (e.g., diazepinium) offer conformational flexibility .
- Functional Groups : The oxazol-3-yl group in the target compound is distinct from azides () or azoamidines (). Oxazole’s electron-rich aromatic system could enhance binding interactions compared to azides’ reactivity .
- Solubility and Stability : Ionic derivatives (e.g., hexafluorophosphate in , hydrochlorides in ) exhibit improved water solubility, whereas the target compound’s neutral carboxamide may limit solubility in polar media .
Biological Activity
N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining an oxazole ring with a benzodiazole moiety. Its molecular formula is C_{11}H_{12}N_{4}O_{2}, and it possesses various functional groups that may influence its biological behavior.
| Property | Value |
|---|---|
| Molecular Weight | 232.24 g/mol |
| XLogP3-AA | 0.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
This compound exhibits various biological activities primarily through modulation of neurotransmitter systems. It has been identified as a ligand for serotonin receptors, suggesting potential applications in treating mood disorders and anxiety .
Therapeutic Applications
Research indicates that this compound may have applications in:
- Antidepressant Activity : By acting on serotonin receptors, it may alleviate symptoms of depression.
- Anxiolytic Effects : Its ability to modulate neurotransmitter levels can contribute to reducing anxiety.
- Potential Anticancer Activity : Some derivatives of benzodiazole compounds have shown cytotoxic effects against cancer cell lines .
Case Studies
- Antidepressant Effects : A study investigated the effects of similar benzodiazole derivatives on animal models of depression. The results indicated a significant reduction in depressive behaviors compared to control groups .
- Anxiolytic Activity : In another study, the compound was tested for its ability to reduce anxiety-like behaviors in rodents. The results demonstrated a marked decrease in anxiety levels as measured by the elevated plus maze test .
- Cytotoxicity Against Cancer Cells : A series of experiments evaluated the cytotoxic effects of related compounds on various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values indicating potent anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the oxazole and benzodiazole rings can enhance receptor affinity and selectivity.
Table 2: SAR Insights
| Modification Position | Effect on Activity |
|---|---|
| Oxazole nitrogen | Increased serotonin receptor binding |
| Benzodiazole carbon | Enhanced cytotoxicity against cancer cells |
Q & A
Q. What are the common synthetic routes for N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide, and what reagents are critical for its preparation?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example:
Core Benzodiazole Formation : Cyclocondensation of 4,5,6,7-tetrahydro-1H-1,3-benzodiazole precursors (e.g., diamine derivatives) with carbonyl sources under controlled pH and temperature (40–60°C) to form the tetrahydrobenzodiazole scaffold .
Oxazole Coupling : Reacting the benzodiazole-5-carboxylic acid derivative with 3-amino-1,2-oxazole using coupling agents like EDCI/HOBt in anhydrous DMF or THF .
Critical reagents include anhydrous solvents (DMF, THF), coupling agents, and catalysts (e.g., ytterbium triflate for heterocyclic ring formation) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and scaffold integrity. For example, the oxazole proton appears as a singlet (~δ 8.2 ppm), while tetrahydrobenzodiazole protons show multiplet splitting (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 316.12) and fragmentation patterns .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies byproducts .
Q. How do structural modifications influence the biological activity of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varied substituents:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Oxazole → isoxazole | Reduced solubility but enhanced target binding | |
| Benzodiazole saturation | Improved metabolic stability | |
| Carboxamide substitution | Alters pharmacokinetics (e.g., logP, bioavailability) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Temperature Control : Lowering reaction temperature (e.g., 0–5°C) during coupling steps minimizes side reactions .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Purification : Gradient chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates high-purity product .
Q. How should researchers resolve contradictory data in spectral or biological assay results?
- Methodological Answer :
- Cross-Validation : Compare NMR/MS data with computational predictions (e.g., ChemDraw, Gaussian). For example, unexpected peaks may indicate tautomerism or residual solvents .
- Dose-Response Curves : Repeat assays with standardized protocols (e.g., IC measurements in triplicate) to confirm biological activity trends .
Q. What computational strategies are effective for predicting target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase domains (e.g., EGFR, CDK2). Focus on hydrogen bonding with the carboxamide group and π-π stacking with the oxazole ring .
- MD Simulations : GROMACS or AMBER assess binding stability (RMSD < 2 Å over 100 ns) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : TGA/DSC analysis shows decomposition >200°C. Store at –20°C in amber vials to prevent photodegradation .
- Hydrolytic Stability : Susceptible to hydrolysis in acidic/basic conditions (pH < 3 or >10). Use lyophilized form for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
